molecular formula C13H12N2S B3081816 2-Propylthiazolo[4,5-c]quinoline CAS No. 111199-35-0

2-Propylthiazolo[4,5-c]quinoline

Cat. No.: B3081816
CAS No.: 111199-35-0
M. Wt: 228.31 g/mol
InChI Key: HXHSKFVTVLDYIF-UHFFFAOYSA-N
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Description

2-Propylthiazolo[4,5-c]quinoline is an organic compound that belongs to the class of heterocyclic compounds known as thiazoloquinolines. These compounds are characterized by a fused ring system consisting of a thiazole ring and a quinoline ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.

Biochemical Analysis

Biochemical Properties

2-Propylthiazolo[4,5-c]quinoline has been found to interact with Toll-like Receptors (TLRs), specifically TLR7 and TLR8 . These receptors are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns and initiating immune responses . The interaction of this compound with these receptors can influence biochemical reactions within the cell, potentially modulating immune responses .

Cellular Effects

The interaction of this compound with TLR7 and TLR8 can have significant effects on cellular processes . For instance, it can influence cell signaling pathways, potentially leading to the production of pro-inflammatory cytokines . It may also impact gene expression and cellular metabolism, although the specific effects can vary depending on the cell type and the context .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as TLR7 and TLR8 . This binding can lead to the activation or inhibition of enzymes, potentially influencing gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro or in vivo studies . Detailed data on the temporal effects of this compound is currently limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses . Comprehensive data on the dosage effects of this compound in animal models is currently lacking .

Metabolic Pathways

It is possible that this compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

This compound may interact with transporters or binding proteins, influencing its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is not well defined . It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propylthiazolo[4,5-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of thiazole derivatives with quinoline derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction may also require the presence of a base, such as potassium carbonate, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Propylthiazolo[4,5-c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines. Substitution reactions can lead to a variety of functionalized thiazoloquinoline derivatives .

Comparison with Similar Compounds

2-Propylthiazolo[4,5-c]quinoline can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-propyl-[1,3]thiazolo[4,5-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2S/c1-2-5-12-15-11-8-14-10-7-4-3-6-9(10)13(11)16-12/h3-4,6-8H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHSKFVTVLDYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(S1)C3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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